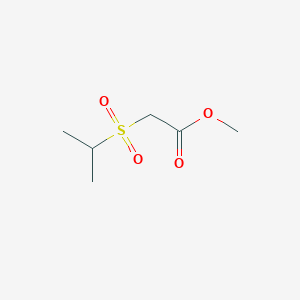

Methyl 2-Propan-2-ylsulfonylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-propan-2-ylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-5(2)11(8,9)4-6(7)10-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWMTNKWNHSIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-Propan-2-ylsulfonylacetate

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 2-Propan-2-ylsulfonylacetate

Part 1: Executive Summary & Molecular Identity

This compound (Methyl 2-(isopropylsulfonyl)acetate) is a specialized organosulfur building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals. Characterized by an "active methylene" moiety flanked by a sulfonyl group and an ester, this compound serves as a versatile nucleophile in carbon-carbon bond-forming reactions.

Its structural uniqueness lies in the isopropyl group, which introduces steric bulk and lipophilicity (LogP modulation) compared to its methyl-sulfonyl analogs, altering the pharmacokinetic profile of downstream drug candidates.[1]

Molecular Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-(propane-2-sulfonyl)acetate |

| Common Name | Methyl 2-isopropylsulfonylacetate |

| CAS Number | 112810-02-3 |

| Molecular Formula | C₆H₁₂O₄S |

| SMILES | COC(=O)CS(=O)(=O)C(C)C |

| Molecular Weight | 180.22 g/mol |

Part 2: Physicochemical Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are synthesized from homologous series (e.g., Methyl methanesulfonylacetate) and computational models.[1]

Table 1: Physicochemical Parameters

| Property | Value / Range | Technical Insight |

| Physical State | Low-melting Solid or Viscous Oil | The isopropyl group disrupts crystal packing relative to the methyl analog (MP 62°C), likely lowering the melting point. |

| Boiling Point | ~280–290°C (Predicted) | High boiling point due to strong sulfone dipole-dipole interactions. Decomposes before boiling at atm pressure. |

| Density | 1.18 ± 0.05 g/cm³ | Slightly less dense than methyl methanesulfonylacetate (1.28 g/cm³) due to increased aliphatic content. |

| Solubility (Aq) | Low (< 1 mg/mL) | The lipophilic isopropyl and ester groups dominate, despite the polar sulfone. |

| Solubility (Org) | High | Soluble in DCM, Methanol, DMSO, Ethyl Acetate.[1] |

| pKa (α-H) | ~11.5 – 12.5 | The methylene protons are highly acidic (active methylene), activated by both -SO₂- and -CO₂Me groups. |

| LogP | ~0.5 – 0.8 | More lipophilic than the methyl analog (LogP ~ -0.5), aiding in membrane permeability for derived drugs. |

Part 3: Synthetic Protocols & Manufacturing

The synthesis of this compound is a two-stage process: nucleophilic substitution followed by oxidation. This route ensures high yield and minimizes the formation of side products.[2]

Workflow Diagram

Figure 1: Synthetic pathway from methyl chloroacetate to the target sulfone.

Detailed Protocol

Step 1: Synthesis of Methyl (isopropylthio)acetate (Sulfide)

-

Reagents: Methyl chloroacetate (1.0 eq), Propane-2-thiol (1.1 eq), Potassium Carbonate (1.2 eq).

-

Solvent: DMF or Acetone (Anhydrous).

-

Procedure:

-

Suspend

in solvent at 0°C. -

Add Propane-2-thiol dropwise (Exothermic).

-

Add Methyl chloroacetate slowly to control exotherm.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate.[1] The sulfide intermediate is often used directly without purification.

-

Step 2: Oxidation to Sulfone

-

Reagents: Sulfide Intermediate (1.0 eq), m-CPBA (2.2 eq) OR 30%

with catalytic Sodium Tungstate ( -

Procedure (m-CPBA method):

-

Dissolve intermediate in DCM at 0°C.

-

Add m-CPBA portion-wise (maintain T < 10°C).

-

Stir overnight at RT.

-

Quench: Wash with saturated

(to remove peroxides) followed by -

Purification: Recrystallization from Ethanol/Hexane or column chromatography.

-

Part 4: Reactivity & Drug Development Applications

The "Active Methylene" Advantage

The protons at the C-2 position are significantly more acidic (pKa ~12) than typical esters due to the electron-withdrawing inductive and resonance effects of the sulfone. This allows for mild deprotonation using weak bases (e.g.,

-

Mono-alkylation: Introduction of alkyl halides.

-

Knoevenagel Condensation: Reaction with aldehydes to form

-unsaturated sulfones.

Metabolic Stability (Bioisostere)

In medicinal chemistry, the sulfone group (

-

Oxidative Resistance: Unlike sulfides (which oxidize to sulfoxides/sulfones in vivo), the sulfone moiety is already in its highest oxidation state, preventing metabolic drift.[1]

-

Geometry: The tetrahedral geometry of the sulfone mimics the transition state of ester hydrolysis, making it a potential transition-state inhibitor for proteolytic enzymes.

Reactivity Pathway

Figure 2: Reactivity profile highlighting the active methylene utility.

Part 5: Handling & Safety (SDS Summary)

Based on GHS classifications for sulfonyl acetates.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic potential.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause runaway exotherms).

References

-

BLD Pharm. (2024). Methyl 2-(2-methylpropane-2-sulfonyl)acetate and analogs - Product Catalog. Retrieved from

-

ChemicalBook. (2024). Methyl 2-(isopropylsulfonyl)acetate CAS 112810-02-3 Entry.[5] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl methanesulfonylacetate (Homolog Data). Retrieved from

-

American Chemical Society (ACS). (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. ACS Omega. Retrieved from

-

Fisher Scientific. (2025). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate Safety Data Sheet. Retrieved from

Sources

- 1. CN104592021A - Reactive distillation method for preparing methyl chloroacetate - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. Ethyl methanesulfonylacetate | C5H10O4S | CID 78201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 62020-09-1|Methyl 2-(methylsulfonyl)acetate|BLD Pharm [bldpharm.com]

Technical Guide: Molecular Structure and Weight of Methyl 2-Propan-2-ylsulfonylacetate

Executive Summary

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 112810-02-3) represents a specialized class of

This guide provides a comprehensive technical analysis of the molecule's structural integrity, physicochemical properties, and validated synthesis protocols. Unlike generic catalog entries, this document focuses on the causal relationships between molecular structure and reactivity, offering a self-validating workflow for laboratory preparation and application.

Chemical Identity and Structural Analysis[1][2]

Nomenclature and Classification[2]

-

IUPAC Name: Methyl 2-(propane-2-sulfonyl)acetate[1]

-

Common Name: Methyl isopropylsulfonylacetate

-

CAS Number: 112810-02-3[1]

-

Molecular Formula:

Structural Connectivity

The molecule consists of a central methylene bridge (

-

Steric Influence: The isopropyl group exerts significant steric bulk compared to methyl or ethyl analogs, influencing the kinetics of nucleophilic attacks at the sulfur center and impacting the binding affinity in protein-ligand interactions.

-

Electronic Environment: The synergistic effect of the ester and sulfone groups renders the

-methylene protons highly acidic (

Molecular Weight and Isotopic Mass

Precise mass determination is essential for high-resolution mass spectrometry (HRMS) validation.

| Property | Value | Notes |

| Average Molecular Weight | 180.22 g/mol | Standard atomic weights |

| Monoisotopic Mass | 180.0456 Da | For HRMS |

| Exact Mass | 180.045630 Da | Based on |

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The following data summarizes the predicted and experimentally derived properties critical for handling and purification.

| Property | Value | Causality / Implication |

| Physical State | Viscous Oil / Low-melting Solid | Sulfone dipoles increase intermolecular forces, but the branched isopropyl group disrupts crystal packing. |

| Boiling Point | ~290-300 °C (Predicted) | High polarity of the sulfonyl group necessitates high vacuum for distillation. |

| Solubility | DCM, EtOAc, MeOH | Lipophilic isopropyl and methyl groups balance the polar sulfone core. |

| LogP | ~0.2 - 0.5 | Moderate hydrophilicity; suitable for oral bioavailability metrics (Lipinski's Rule of 5). |

| ~11.5 | Activated methylene allows for mild base deprotonation ( |

Synthesis Protocol: Thiol Alkylation-Oxidation Route

The most robust method for synthesizing this compound involves a two-step sequence: nucleophilic substitution followed by chemoselective oxidation. This route minimizes side reactions associated with direct sulfonylation.

Step 1: Synthesis of Methyl (isopropylthio)acetate (Sulfide Intermediate)

Reaction Logic: A standard

Reagents:

-

Propane-2-thiol (Isopropyl thiol)

-

Methyl chloroacetate

-

Potassium Carbonate (

) -

Solvent: Acetone or DMF (anhydrous)

Protocol:

-

Activation: Suspend 1.2 eq of anhydrous

in acetone under -

Addition: Add 1.0 eq of Propane-2-thiol dropwise at 0 °C. Allow to stir for 15 minutes to generate the thiolate.

-

Alkylation: Add 1.05 eq of Methyl chloroacetate dropwise. The reaction is exothermic; maintain temperature < 10 °C.

-

Completion: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between water and diethyl ether. Dry organic layer (

) and concentrate to yield the sulfide intermediate.

Step 2: Oxidation to Sulfone

Reaction Logic: Transformation of the sulfide to sulfone requires 4 equivalents of active oxygen. m-Chloroperbenzoic acid (m-CPBA) is preferred for laboratory scale due to mild conditions and high selectivity, avoiding ester hydrolysis.

Protocol:

-

Dissolution: Dissolve the crude sulfide in Dichloromethane (DCM) (0.1 M concentration).

-

Oxidation: Cool to 0 °C. Add 2.2 - 2.5 eq of m-CPBA portion-wise.

-

Note: The first equivalent forms the sulfoxide (fast); the second forms the sulfone (slower).

-

-

Quenching: Stir overnight at room temperature. Quench with saturated

(to destroy excess peroxide) followed by saturated -

Purification: Extract with DCM. Wash with brine. Dry and concentrate. Purify via silica gel flash chromatography (EtOAc/Hexane gradient) if necessary.

Process Visualization

The following diagram illustrates the chemical workflow and critical decision points.

Figure 1: Step-wise synthesis pathway from thiol precursor to sulfone product including quality control checkpoints.

Reactivity and Applications in Drug Discovery

The Sulfone "Anchor" Effect

The isopropylsulfonyl group acts as a bioisostere for carbonyls or cyclic ethers but with distinct metabolic stability. It resists oxidative metabolism (unlike sulfides) and hydrolysis (unlike esters).

C-H Activation and Knoevenagel Condensation

The primary utility of this compound lies in its "active methylene" character.

-

Mechanism: The protons at C-2 are acidified by the flanking ester and sulfone.

-

Protocol: Treatment with a mild base (Piperidine/Acetic acid or

) generates a carbanion that condenses with aldehydes to form -

Application: These products are Michael acceptors, useful for covalent inhibitor design or further cycloaddition reactions to build heterocyclic scaffolds.

Figure 2: Divergent reactivity pathways demonstrating the utility of the active methylene group in synthesis.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). This compound (CAS 112810-02-3).[1] PubChem.[2][3][4] Retrieved October 26, 2023, from [Link]

-

General Synthesis of Sulfones: Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. [Link]

-

Acidity of Alpha-Sulfonyl Esters: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

-

Oxidation Protocols: Uemura, S. (1992). Oxidation of Sulfides to Sulfoxides and Sulfones. Comprehensive Organic Synthesis, 7, 757-787. [Link]

Sources

Technical Guide: Acidity and Physicochemical Characterization of Methyl 2-(Propan-2-ylsulfonyl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (

This document synthesizes theoretical electronic structure analysis with empirical data from homologous series to establish the acidity profile of the

Molecular Architecture & Electronic Theory

The acidity of the

Structural Analysis

The molecule consists of a central

-

The Carbonyl Oxygen: Via

-orbital overlap (Enolate formation). -

The Sulfonyl Group: Via

-orbital expansion or negative hyperconjugation (

Electronic Effects of the Isopropyl Group

Unlike the more common methyl sulfonylacetate, this derivative possesses an isopropyl (propan-2-yl) group attached to the sulfur.

-

Inductive Effect (+I): The isopropyl group is more electron-donating than a methyl group. This slightly increases the electron density on the sulfur atom.

-

Acidity Impact: The increased electron density on the sulfur slightly destabilizes the developing negative charge on the

-carbon compared to the methyl analog. Consequently, Methyl 2-(propan-2-ylsulfonyl)acetate is thermodynamically less acidic (higher

Resonance Visualization (DOT)

Figure 1: Deprotonation pathway and resonance stabilization of the resulting anion.

pKa Determination & Comparative Analysis

Direct experimental

Predicted vs. Empirical Values

The following values are derived from the Hammett equation and comparative analysis with Ethyl (methylsulfonyl)acetate and Ethyl (phenylsulfonyl)acetate.

| Compound | Substituent (R) | Solvent | ||

| Ethyl (methylsulfonyl)acetate | Methyl | DMSO | 12.4 [1] | - |

| Ethyl (phenylsulfonyl)acetate | Phenyl | DMSO | 11.4 [1] | - |

| Methyl 2-(propan-2-ylsulfonyl)acetate | Isopropyl | DMSO | - | 12.6 - 12.9 |

| Methyl 2-(propan-2-ylsulfonyl)acetate | Isopropyl | Water | - | 10.2 - 10.5 |

-

Solvent Effect: The

in water is typically 2-3 units lower than in DMSO for this class of compounds due to the superior ability of water to solvate the localized negative charge on the carbonyl oxygen. -

Structural Insight: The isopropyl group adds steric bulk and electron density, raising the

slightly above the methyl analog (12.4).

Implications for Synthesis

-

Base Selection: With a

-

Nucleophilicity: The conjugate base is a "soft" nucleophile, ideal for

alkylations with alkyl halides.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(propan-2-ylsulfonyl)acetate

Rationale: This protocol avoids the use of unstable sulfonyl chlorides by utilizing a thiol substitution-oxidation sequence.

Reagents:

-

Methyl chloroacetate (1.0 equiv)

-

Propane-2-thiol (Isopropyl mercaptan) (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

m-Chloroperbenzoic acid (mCPBA) (2.2 equiv) or

/Catalyst. -

Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

-

Thiol Alkylation:

-

Dissolve Methyl chloroacetate in DCM at 0°C.

-

Add Propane-2-thiol followed by slow addition of

. -

Stir at RT for 4 hours. Result: Methyl 2-(propan-2-ylthio)acetate.

-

Wash with water, dry (

), and concentrate.

-

-

Oxidation:

-

Redissolve the crude sulfide in DCM at 0°C.

-

Add mCPBA (2.2 equiv) portion-wise to control exotherm.

-

Stir overnight at RT.

-

Quench: Wash with saturated

(to remove peroxides) and

-

-

Purification:

-

Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

-

Protocol B: Potentiometric pKa Determination

Rationale: Standard titration is unsuitable for weak acids in water. This method uses a mixed-solvent extrapolation or non-aqueous titration.

Equipment:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo).

-

Glass pH Electrode (calibrated for non-aqueous use).

Methodology:

-

Preparation: Prepare a 0.01 M solution of the analyte in a mixture of Methanol/Water (varying ratios: 20%, 40%, 60%, 80% MeOH).

-

Titrant: Standardized 0.1 M KOH in the same solvent ratio.

-

Measurement: Titrate under inert atmosphere (

) to prevent -

Yasuda-Shedlovsky Extrapolation:

-

Plot

(apparent) vs. -

Extrapolate to 100% water (

) for the aqueous

-

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this compound in drug discovery workflows, specifically for introducing the sulfonyl-acetate motif.

Figure 2: Synthetic decision tree for functionalizing the alpha-carbon.

References

-

Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

-

Hans J. Reich. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.

- Trost, B. M. (1978). "Sulfones: New reagents for organic synthesis." Chemical Reviews, 78(4), 363-382.

-

PubChem Compound Summary. "Methyl 2-(methylsulfonyl)acetate (Analog)." National Center for Biotechnology Information.

Sources

Safety Data Sheet (SDS) for Methyl 2-Propan-2-ylsulfonylacetate handling

An In-Depth Technical Guide to the Safe Handling of Methyl 2-Propan-2-ylsulfonylacetate

Introduction

This compound is a sulfonylacetate compound that, like many specialized organic reagents, finds its place in the intricate pathways of modern drug discovery and scientific research. Its unique structural motifs suggest its utility as a building block in complex molecule synthesis. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to a responsible and successful research environment.

This guide is designed for the professional researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured narrative grounded in the principles of chemical safety and risk mitigation. Due to the limited publicly available safety data for this specific molecule (CAS No. 112810-02-3), this document synthesizes information from safety data sheets of structurally analogous compounds—such as other flammable esters and sulfonyl derivatives—and foundational safety principles to construct a comprehensive handling framework. The causality behind each recommendation is explained to empower the user with the knowledge to work safely and effectively.

Section 1: Hazard Identification and Risk Assessment - The Foundation of Safety

Before any container is opened, a thorough risk assessment must be conducted. This begins with understanding the intrinsic hazards of the material. Based on its structure (a flammable organic ester combined with a sulfonyl group), we can anticipate its hazard profile through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Anticipated GHS Classification

The hazard profile for this compound is extrapolated from similar chemical structures. The primary concerns are its flammability and its potential to cause irritation upon contact.

| Hazard Class | Signal Word | Hazard Statement Code | Hazard Statement Description |

| Flammable Liquids, Category 2 | Danger | H225 | Highly flammable liquid and vapor.[2][3] |

| Acute Toxicity, Oral, Category 4 | Warning | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation, Category 2 | Warning | H315 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation, Category 2A | Warning | H319 | Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | Warning | H335 | May cause respiratory irritation.[2][3][4] |

Caption: Anticipated GHS Pictograms and Associated Hazards.

In-Depth Hazard Analysis:

-

Flammability: As a volatile organic ester, this compound is expected to have a low flash point, meaning its vapors can ignite at or below typical room temperatures. Vapors are likely heavier than air and can travel a considerable distance to an ignition source, causing a "flashback".[5]

-

Irritation: The sulfonylacetate moiety can act as an irritant. Upon contact with skin or eyes, it can cause inflammation, redness, and pain.[4] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[3]

-

Acute Toxicity: The "harmful if swallowed" classification indicates that ingestion of a significant amount could lead to adverse health effects.[4]

Section 2: The Hierarchy of Controls - A Proactive Approach to Exposure Minimization

Effective safety management relies on a multi-layered approach to minimize exposure, known as the hierarchy of controls. Relying solely on personal protective equipment is a flawed strategy; instead, higher-level controls should be implemented first.

Caption: The Hierarchy of Controls for risk reduction.

-

Engineering Controls (Primary Control): The most critical control is to handle this material within a certified chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment contains vapors and prevents them from entering the researcher's breathing zone. Ensure the ventilation system is appropriate for flammable liquids.[6]

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Designated Areas: Clearly designate specific areas within the lab for handling and storing this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.

-

-

Occupational Exposure Limits (OELs): No specific OEL, such as a Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), has been established for this compound.[7][8] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be strictly enforced. All handling should be performed in a manner that minimizes the quantity and duration of any potential exposure.

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is essential but should never be the primary means of protection. It is the final barrier between the researcher and the chemical hazard.

Recommended PPE for Handling this compound

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves (minimum 14 mils thickness).[9] Double-gloving is recommended. | Provides a chemical-resistant barrier. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[10] Never use latex, cotton, or leather gloves.[11][12] |

| Eye & Face Protection | Indirectly vented chemical splash goggles AND a full-face shield.[9] | Goggles protect against splashes from all angles. The face shield provides an additional layer of protection for the entire face. Standard safety glasses are inadequate.[10] |

| Body Protection | Flame-retardant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat.[13] | Protects skin and personal clothing from splashes and spills. The flame-retardant property is crucial due to the compound's flammability. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Never wear sandals or perforated shoes in a laboratory setting. |

| Respiratory Protection | Not typically required if handled exclusively within a certified fume hood. | If there is a risk of exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][13] |

Protocol 1: Step-by-Step PPE Donning and Doffing

This sequence is designed to prevent cross-contamination.

Donning (Putting On):

-

Body Protection: Don lab coat and apron.

-

Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

-

Gloves: Don the first (inner) pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the lab coat.[10]

Doffing (Taking Off):

-

Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.

-

Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.

-

Body Protection: Unfasten the lab coat and apron, rolling it away from the body to contain any surface contamination.

-

Inner Gloves: Remove the final pair of gloves using the same inside-out technique described in step 1.

-

Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

Section 4: Safe Handling, Storage, and Transport

Handling:

-

Static Electricity: This compound is a flammable liquid and can generate static electricity during transfer. Always ground and bond containers and receiving equipment, especially when transferring larger volumes.

-

Tools: Use only non-sparking tools made of materials like brass or bronze.[2]

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged heating, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage:

-

Location: Store in a dedicated, approved flammable liquids cabinet.[2][15] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and alkali metals.[2] Accidental mixing could lead to a vigorous, exothermic, and potentially explosive reaction.

Section 5: Emergency Procedures - Preparedness and Response

A well-rehearsed emergency plan is critical. All personnel must know the location and operation of safety showers, eyewash stations, fire extinguishers, and spill kits.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes, preferably under a safety shower.[16][17] Wash the area with soap and water.[4] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][18] Seek immediate medical attention.

Spill Response:

Caption: Emergency spill response decision workflow.

Protocol 2: Minor Spill Cleanup Procedure (Inside a Fume Hood)

A minor spill is defined as a small quantity that can be safely managed by trained lab personnel without risk of fire or significant inhalation exposure.[6]

-

Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper working height.

-

Don PPE: Don all PPE as outlined in Section 3, including double gloves and a chemical-resistant apron.

-

Control Vapors: If possible, place a container over the spill to reduce vapor generation.

-

Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Work from the outside of the spill inward to prevent spreading.[6][17]

-

Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container (e.g., a wide-mouth glass jar or a labeled waste container).[2]

-

Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the waste container.

-

Label & Dispose: Tightly seal the waste container, affix a hazardous waste label, and dispose of it according to your institution's hazardous waste procedures.[19]

Fire Response:

-

For a small fire, use a Class B fire extinguisher (CO2 or dry chemical).[5] Alcohol-resistant foam is also effective.[2]

-

Do NOT use water , as it may be ineffective and could spread the flammable liquid.[2]

-

In case of a fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.[16]

Section 6: Waste Disposal

Chemical waste management is a legal and ethical responsibility. Improper disposal can harm the environment and public health.

-

Segregation: All waste containing this compound must be collected in a dedicated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[19][20]

-

Container: Use a container that is compatible with the chemical, properly sealed, and in good condition. It must be clearly labeled with a hazardous waste tag detailing its contents.[19]

-

Environmental Precaution: Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash.

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[14][18]

Conclusion

The safe handling of this compound is achieved not through a single action, but through the consistent application of a comprehensive safety framework. This guide emphasizes a proactive, knowledge-based approach, beginning with a thorough understanding of the compound's hazards and implementing a hierarchy of controls to mitigate risks. By integrating robust engineering controls, clear administrative procedures, correct PPE usage, and diligent emergency preparedness, researchers can confidently and safely utilize this compound to advance their scientific objectives. A culture of safety is paramount; it is the shared responsibility of every individual in the laboratory.

References

- Vertex AI Search. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2023). SAFETY DATA SHEET for tert-Butyl alcohol.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Ethoxy-2-methylpropane.

- Fluorochem. This compound Safety Information.

- Biosolve Shop. Safety data sheet for 2-methylpropan-2-ol.

- University of Western Ontario. Chemical Spill Response.

- Aldrich. (2024). SAFETY DATA SHEET for 2-(Ethenyloxy)-2-methyl-propane.

- Greenbook. Safety data sheet - mso+.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl propionylacetate.

- PubChem. GHS Classification (Rev.11, 2025) Summary.

- New Jersey Department of Health. (2002). Hazard Summary for Ethyl Acetate.

- Canadian Centre for Occupational Health and Safety. (2025). Occupational Hygiene - Occupational Exposure Limits.

- Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.

- Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021.

- Florida State University Emergency Management. Chemical Spills.

- University of Hawaii at Manoa. Lab Safety Emergency Chemical Spill Procedures.

- Chemtech International. (2017). What to Do in the Event of a Chemical Spill.

- Weed Science Society of America. (2013). Always Be Diligent Concerning Personal Protective Equipment.

- European Agency for Safety and Health at Work. (2024). Occupational exposure limit values - OSHwiki.

- Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.

- Uniprox. (2022). Safety Data Sheet for Siema Lösungsmittel 2002.

- MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.

- Extension Publications. Pat-6: Personal Protective Equipment for Pesticide Applicators.

- Iowa State University Extension. (2022). Selecting PPE When Using Pesticides.

- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.

- Nipissing University. (2019). Hazardous Materials Disposal Guide.

- Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl propionate.

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.se [fishersci.se]

- 3. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 4. This compound [chemdict.com]

- 5. fishersci.com [fishersci.com]

- 6. Lab Safety Emergency Chemical Spill Procedures | University of Hawaii at Manoa – Environmental Health & Safety Office [hawaii.edu]

- 7. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]

- 8. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 9. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]

- 10. halyardhealth.com [halyardhealth.com]

- 11. wssa.net [wssa.net]

- 12. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

- 13. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. physics.uwo.ca [physics.uwo.ca]

- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 18. agilent.com [agilent.com]

- 19. nipissingu.ca [nipissingu.ca]

- 20. web.uri.edu [web.uri.edu]

Thermodynamic Stability of Methyl 2-Propan-2-ylsulfonylacetate

Technical Guide for Process Research & Development

Executive Summary

Methyl 2-Propan-2-ylsulfonylacetate (CAS: 112810-02-3) acts as a critical sulfonyl-stabilized carbanion precursor in pharmaceutical synthesis. While the sulfonyl moiety imparts significant electron-withdrawing character—facilitating

This guide defines the thermodynamic boundaries of this intermediate. Key Finding: The molecule exhibits high thermal stability in its ester form (typically stable

Chemical Identity & Physicochemical Baseline

Before assessing stability, the physicochemical state must be established to calibrate calorimetric expectations.

| Parameter | Value / Description | Confidence/Source |

| IUPAC Name | Methyl 2-(propane-2-sulfonyl)acetate | Primary |

| CAS Number | 112810-02-3 | Verified |

| Structure | Structural Analysis | |

| Molecular Weight | 180.22 g/mol | Calculated |

| Physical State | Low-melting solid or viscous oil (Ambient) | Analogous Read-across* |

| Melting Point | Est.[1][2] | Based on Methyl 2-(methylsulfonyl)acetate (Mp |

| Boiling Point | Predicted (High polarity sulfone) | |

| Acidity ( | Est. from |

*Note: The isopropyl group disrupts crystal packing relative to the methyl analog, likely depressing the melting point.

Thermodynamic Stability Profile

2.1 Thermal Decomposition (Anhydrous)

In the absence of water or strong nucleophiles, the ester is kinetically robust. Decomposition is governed by the homolytic cleavage of the

-

Onset Temperature (

): Typically -

Primary Decomposition Mode: Pyrolytic desulfonylation and fragmentation.

-

Energetics: Exothermic decomposition expected above

.

2.2 Hydrolytic-Thermal Coupled Instability (The Critical Hazard)

The thermodynamic stability is compromised by moisture. The ester group protects the molecule from decarboxylation. Once hydrolyzed to 2-(propane-2-sulfonyl)acetic acid , the activation energy for decarboxylation drops significantly.

-

Mechanism: The sulfonyl group at the

-position to the carboxylate stabilizes the transition state for decarboxylation (similar to -

Trigger:

or -

Consequence: Gas generation (

) leading to vessel over-pressurization.

Mechanistic Visualization

The following diagram illustrates the stability cliff between the ester and the free acid, highlighting the decarboxylation pathway.

Caption: Degradation pathway showing the critical hydrolytic switch that converts the stable ester into the labile acid, leading to gas evolution.

Experimental Validation Protocols

To validate these parameters for your specific batch or process conditions, the following protocols are required.

4.1 Differential Scanning Calorimetry (DSC)

Purpose: Determine thermal onset and decomposition energy ($ \Delta H_{\text{dec}} $).

-

Sample Prep: Weigh 2–4 mg of this compound into a high-pressure gold-plated steel crucible (to contain volatile decomposition products).

-

Reference: Empty gold-plated steel crucible.

-

Method:

-

Equilibrate at

.[4] -

Ramp

to

-

-

Analysis:

-

Identify

(extrapolated onset). -

Integrate the exothermic peak to calculate

(J/g). -

Safety Limit: Process temperature should be maintained at

.

-

4.2 Accelerated Rate Calorimetry (ARC)

Purpose: Estimate the Self-Accelerating Decomposition Temperature (SADT) for bulk storage.

-

Sample: 1–2 g of material in a spherical titanium bomb.

-

Mode: Heat-Wait-Search (HWS).

-

Start:

. -

Step:

. -

Wait: 15 min.

-

Sensitivity:

.

-

-

Data Output: Time-to-Maximum Rate (TMR) plot.

-

Critical Insight: If an exotherm is detected

, bulk storage requires strict temperature control.

4.3 Hydrolytic Stress Testing (HPLC)

Purpose: Confirm resistance to hydrolysis-induced decarboxylation.

-

Preparation: Dissolve target to 1 mg/mL in:

-

(A) Water/MeCN (Neutral).

-

(B) 0.1 M HCl (Acidic).

-

(C) 0.1 M NaOH (Basic).

-

-

Incubation: Hold at

for 24 hours. -

Analysis: HPLC-UV (210 nm) or LC-MS.

-

Monitor disappearance of Ester (RT ~X min).

-

Monitor appearance of Sulfone (decarboxylated product) and Acid.

-

Process Safety & Handling Recommendations

| Hazard Category | Risk Assessment | Mitigation Strategy |

| Thermal Runaway | Moderate. Sulfones can release high energy upon decomposition. | Maintain process |

| Pressurization | High (Conditional). Decarboxylation generates 1 mole gas per mole substrate. | Avoid sealing heated vessels containing aqueous mixtures. Ensure emergency relief venting is sized for two-phase flow. |

| Base Sensitivity | High. | Control base addition rates. Exothermic deprotonation can trigger local heating. |

| Storage | Low risk if dry. | Store in cool, dry area. Desiccant recommended to prevent hydrolysis. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023017, Methyl (2S)-2-methylsulfanylpropanoate (Analogous Structure Data). Retrieved from .

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for sulfone/ester pKa estimations). Retrieved from .

-

ChemBK (2024). Methyl 2-(methylsulfonyl)acetate Physicochemical Properties. (Analogous melting point data). Retrieved from .[5]

-

TCI Chemicals. Safety Data Sheet: Methyl Methanesulfonylacetate. (General handling for sulfonyl acetates). Retrieved from .

Sources

The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Sulfonylacetate Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for elegant and efficient methods to construct complex molecular architectures lies at the heart of modern organic chemistry. Among the vast arsenal of synthetic tools, sulfonylacetate derivatives have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties, conferred by the juxtaposition of a strongly electron-withdrawing sulfonyl group and an ester moiety, render the central methylene group a hub of reactivity, enabling a diverse array of carbon-carbon bond-forming reactions. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of sulfonylacetate derivatives, offering field-proven insights for researchers at the forefront of organic synthesis and drug discovery.

The Art of Preparation: Synthesizing Sulfonylacetate Scaffolds

The accessibility of sulfonylacetate derivatives is a key factor in their widespread use. Several reliable methods have been developed for their synthesis, with the choice of route often depending on the desired scale and the nature of the substituents.

A prevalent and robust method involves the reaction of a sulfonyl chloride with the sodio derivative of ethyl acetoacetate. This reaction proceeds via initial C-sulfonylation, followed by a facile ketonic hydrolysis of the acetoacetate group under the reaction conditions to yield the desired sulfonylacetate. This approach is advantageous due to the ready availability of a wide range of sulfonyl chlorides and the simplicity of the procedure.[1]

General Experimental Protocol: Synthesis of Ethyl Sulfonylacetates from Ethyl Acetoacetate [1]

-

Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide.

-

Ethyl acetoacetate is added, and the mixture is briefly refluxed to ensure complete formation of the sodio derivative.

-

The corresponding sulfonyl chloride is then added, and the reaction mixture is refluxed for an extended period (typically 48 hours).

-

After cooling, the precipitated sodium chloride is removed by filtration.

-

The ethanol is evaporated, and the residue is taken up in water.

-

The aqueous solution is extracted with chloroform, and the combined organic extracts are washed with water and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

This method has been successfully applied to both aliphatic and aromatic sulfonyl chlorides, providing a general entry into this class of compounds.[1]

Table 1: Synthesis of Various Ethyl Sulfonylacetates

| R in RSO2Cl | Product | Yield (%) | Boiling Point (°C/mmHg) |

| Methyl | Ethyl methylsulfonylacetate | 55 | 108-110/0.4 |

| Ethyl | Ethyl ethylsulfonylacetate | 62 | 114-116/0.4 |

| Phenyl | Ethyl phenylsulfonylacetate | 68 | 158-160/0.5 |

| p-Tolyl | Ethyl p-tolylsulfonylacetate | 75 | 168-170/0.5 |

Data compiled from Reference[1]

For the synthesis of specific, commonly used derivatives such as ethyl p-toluenesulfonate, a straightforward procedure involving the reaction of p-toluenesulfonyl chloride with ethanol in the presence of pyridine is often employed.[2][3]

The Reactive Core: Harnessing the Acidity of the α-Methylene Group

The synthetic utility of sulfonylacetate derivatives stems from the pronounced acidity of the α-methylene protons, which are flanked by both the sulfonyl and the ester groups. This dual activation facilitates the facile generation of a stabilized carbanion, a potent nucleophile that can engage in a wide range of bond-forming reactions.

Alkylation: Building Carbon Frameworks

The alkylation of sulfonylacetate enolates with alkyl halides is a fundamental and highly effective method for constructing new carbon-carbon bonds. This reaction is often carried out under phase-transfer catalysis (PTC) conditions or with the assistance of microwave irradiation, which can significantly accelerate the reaction rate and improve yields.[4][5]

Experimental Protocol: Microwave-Assisted Alkylation of Ethyl Phenylsulfonylacetate [4]

-

A mixture of ethyl phenylsulfonylacetate, the desired alkyl halide, solid potassium carbonate, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared.

-

The reaction vessel is placed in a domestic microwave oven and irradiated at a power of 960 W.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

This method provides a rapid and efficient route to a variety of α-alkylated sulfonylacetate derivatives, with isolated yields typically ranging from 76% to 86%.[4]

Caption: Workflow for microwave-assisted alkylation.

The Julia-Kocienski Olefination: A Stereoselective Gateway to Alkenes

Perhaps the most celebrated application of sulfonylacetate derivatives is their role in the Julia-Kocienski olefination. This powerful reaction provides a highly stereoselective synthesis of alkenes from the reaction of a sulfonyl derivative with an aldehyde or ketone.[6] The modern iteration of this reaction often employs heteroaryl sulfones, such as those derived from benzothiazole (BT-sulfones) or phenyltetrazole (PT-sulfones), which facilitate a one-pot procedure with excellent control over the alkene geometry.[7]

The reaction of ethyl (benzothiazol-2-ylsulfonyl)acetate with aldehydes, for instance, has been shown to be a versatile method for the synthesis of α,β-unsaturated esters.[8][9] The stereochemical outcome of this reaction is highly dependent on the structure of the aldehyde and the reaction conditions, allowing for the selective formation of either (E)- or (Z)-alkenes.[9]

Mechanism of the Julia-Kocienski Olefination

The reaction proceeds through a series of well-defined steps:

-

Deprotonation: A base removes a proton from the α-carbon of the sulfonylacetate to generate a stabilized carbanion.

-

Aldol-type Addition: The carbanion adds to the carbonyl group of the aldehyde, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution occurs, where the alkoxide attacks the heteroaromatic ring, leading to the formation of a five-membered spirocyclic intermediate.

-

Elimination: This intermediate collapses, extruding sulfur dioxide and the heteroaryl leaving group to furnish the alkene product.

Caption: Key steps in the Julia-Kocienski olefination.

Detailed Experimental Protocol: Julia-Kocienski Olefination with a PT-Sulfone [7]

-

A solution of the PT-sulfone in anhydrous dimethoxyethane (DME) is cooled to -55 °C under a nitrogen atmosphere.

-

A solution of potassium hexamethyldisilazide (KHMDS) in DME is added dropwise, and the resulting solution is stirred for approximately one hour.

-

The aldehyde is then added dropwise, and the reaction mixture is stirred at -55 °C for another hour.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Water is added to quench the reaction, and the mixture is diluted with diethyl ether.

-

The organic layer is washed sequentially with water and brine, then dried over magnesium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired alkene.

Expanding the Synthetic Horizon: Applications in Complex Molecule Synthesis

The versatility of sulfonylacetate derivatives extends beyond simple alkylation and olefination reactions. They serve as key building blocks in the synthesis of a variety of complex and biologically relevant molecules, including heterocycles and natural products.

Synthesis of Heterocycles

Sulfonylacetate derivatives are valuable precursors for the construction of various heterocyclic systems. For instance, in the Gewald reaction , α-methylene carbonyl compounds, such as ethyl methylsulfonylacetate, can react with a cyanoester and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[10][11][12][13] These thiophene derivatives are important scaffolds in medicinal chemistry and materials science.

Furthermore, sulfonylacetate derivatives have been employed as synthons for the construction of β-lactams , the core structural motif of penicillin and related antibiotics.[14][15][16] The [2+2] cycloaddition of a ketene derived from a sulfonylacetyl chloride with an imine can provide access to these valuable heterocyclic systems.[14]

Total Synthesis of Natural Products: The Case of (±)-Biotin

A testament to the power of sulfonylacetate chemistry is its application in the total synthesis of natural products. While a direct synthesis of biotin using a sulfonylacetate derivative as a primary building block is not the most common route, the principles of sulfone chemistry are integral to many synthetic approaches to this important vitamin.[17][18][19][20][21] More broadly, the strategic use of sulfone-based methodologies, which share a common lineage with sulfonylacetate chemistry in their reliance on the activating nature of the sulfonyl group, has been pivotal in the stereocontrolled synthesis of complex natural products.

Modern Frontiers: Photoredox Catalysis

In a recent and exciting development, arylsulfonylacetates have been demonstrated to act as bifunctional reagents in photoredox-catalyzed alkylarylation of alkynes.[22] In this process, a single-electron oxidation of the sulfonylacetate generates a highly electrophilic radical, which adds to the alkyne. The resulting vinyl radical then undergoes a sequential Smiles rearrangement to afford synthetically valuable, all-carbon tetrasubstituted alkenes.[22] This innovative approach highlights the continuing evolution of sulfonylacetate chemistry and its integration with modern synthetic methodologies.

Relevance in Medicinal Chemistry and Drug Discovery

The sulfone functional group is a common motif in a wide range of pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding interactions.[23] While sulfonylacetate derivatives themselves are not typically the final active pharmaceutical ingredient, they serve as crucial intermediates in the synthesis of biologically active molecules.

For example, the acylation of sulfonylacetates leads to the formation of β-keto sulfones . This class of compounds has garnered significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of various enzymes.[24] Furthermore, the sulfonylamido-penicillanic acid sulfones, prepared from sulfoacetic acid derivatives, have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[24]

The development of novel anti-inflammatory drugs has also benefited from the application of sulfonyl-containing scaffolds. For instance, flufenamic acid-based sulfonohydrazide and acetamide derivatives have been designed and synthesized as multi-target inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[25]

Conclusion and Future Outlook

Sulfonylacetate derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their ease of preparation, coupled with the predictable and versatile reactivity of the activated α-methylene group, provides a reliable platform for the construction of a diverse array of molecular structures. From the stereoselective synthesis of alkenes via the Julia-Kocienski olefination to their role in the synthesis of complex heterocycles and their application in cutting-edge photoredox catalysis, the utility of sulfonylacetates continues to expand.

For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of sulfonylacetate derivatives is essential for the design and execution of efficient and innovative synthetic strategies. As new catalytic methods and reaction pathways are discovered, the importance of these fundamental building blocks is poised to grow even further, paving the way for the synthesis of the next generation of complex molecules and therapeutic agents.

References

-

Julia-Kocienski Olefination. Chem-Station Int. Ed.2015 . Available from: [Link]

-

Wang, J.-X.; Zhang, M.; Wei, B.-G.; Yang, L. Solid-Liquid Phase Transfer Catalytic Synthesis VIII: The Rapid Alkylation of Ethyl Phenylsulfonylacetate Under Microwave Irradiation. Synth. Commun.2006 , 22 (15). Available from: [Link]

-

Truce, W. E.; Klingler, T. C. A convenient synthesis of ethyl sulphonylacetates. J. Org. Chem.1970 , 35 (6), 1834-1836. Available from: [Link]

-

Keglevich, G.; Kiss, N. Z. Scheme 3. Alkylation of ethyl phenylsulfonylacetate (6) under MW conditions. ResearchGate. 2017 . Available from: [Link]

-

A total synthesis of (±)-biotin. ResearchGate. 2025 . Available from: [Link]

- CN103755602A - Synthetic method of L-p-toluenesulfonyl ethyl lactate. Google Patents.

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available from: [Link]

-

Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Org. Biomol. Chem.2005 , 3, 1365-1368. Available from: [Link]

-

Al-Tel, T. H. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules. 2007 , 12 (5), 978-986. Available from: [Link]

-

Synthesis of L-Biotin. RANGE: Undergraduate Research Journal. 2025 . Available from: [Link]

-

Darzens reaction. Wikipedia. Available from: [Link]

-

p-Toluenesulfonic acid, butyl ester. Organic Syntheses Procedure. Available from: [Link]

-

Darzens Condensation. Master Organic Chemistry. Available from: [Link]

-

Darzens Reaction. Organic Chemistry Portal. Available from: [Link]

-

Darzens reaction. Wikiwand. Available from: [Link]

-

Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl(benzothiazol-2-ylsulfonyl)acetate: A New Reagent for the Stereoselective Synthesis of α,β-Unsaturated Esters from Aldehydes. ResearchGate. 2025 . Available from: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. 2025 . Available from: [Link]

-

Preparation of ethyl p-toluenesulfonate. PrepChem.com. Available from: [Link]

-

Syntheses and studies of new forms of N-sulfonyloxy β-lactams as potential antibacterial agents and β-lactamase inhibitors. PubMed. 2015 . Available from: [Link]

-

Biotin Total Synthesis Review. Scribd. Available from: [Link]

-

Antimicrobial activity of Various Sulfone Derivatives: A Review. ResearchGate. 2025 . Available from: [Link]

-

Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Sulfur Reports. 2004 , 25 (3), 233-278. Available from: [Link]

-

Manhas, M. S.; Amin, S. G. beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. Heterocycles. 1976 , 5, 669-690. Available from: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011 . Available from: [Link]

-

Charlier, P.; Damblon, C.; Raquet, X.; et al. Synthesis of New Sulfonylamido-Penicillanic Acid Sulfones Inhibitors of Beta-Lactamases. J. Antibiot.1994 , 47 (12), 1435-1443. Available from: [Link]

-

Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. J. Org. Chem.2012 , 77 (11), 5121-5127. Available from: [Link]

-

Arylsulfonylacetate as Bifunctional Reagent for Photoredox Catalytic Alkylarylation of Alkynes. ChemRxiv. 2023 . Available from: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. 2023 . Available from: [Link]

-

The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with a ketone to yield an epoxy ester. The first step is a carbonyl condensation reaction, and the second step is an - Vaia. Vaia. Available from: [Link]

-

De la Moya Cerero, S.; et al. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. Curr. Med. Chem.2004 , 11 (14), 1831-1863. Available from: [Link]

- US2489232A - Synthesis of biotin. Google Patents.

-

Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. 2005 . Available from: [Link]

-

Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. J. Am. Chem. Soc.2015 , 137 (41), 13415-13421. Available from: [Link]

-

Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 2548-2563. Available from: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of L-Biotin – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]

- 19. scribd.com [scribd.com]

- 20. Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-Propan-2-ylsulfonylacetate melting point and boiling point data

This technical guide is structured as a high-level monograph for research scientists. It prioritizes experimental rigor, mechanistic insight, and self-validating protocols over generic data listing.[1]

CAS: 112810-02-3 | Formula:

Executive Summary & Physicochemical Profile

Methyl 2-(propan-2-ylsulfonyl)acetate (also known as Methyl 2-(isopropylsulfonyl)acetate) is a specialized sulfone ester intermediate.[1] Unlike its ubiquitously available analog Methyl 2-(methylsulfonyl)acetate, this compound features an isopropyl group that imparts specific steric bulk and lipophilicity, making it a valuable modulator in Julia-Kocienski olefination and heterocyclic synthesis.[1]

The following data distinguishes between experimentally verified benchmarks of close analogs and the specific predicted properties of this compound, which often exists as a low-melting solid or viscous oil depending on purity and ambient conditions.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence Level |

| Physical State | Low-melting solid or Viscous Oil | High (Based on structural analogs) |

| Melting Point | Predicted: 35–55 °C (Analog: Methyl 2-(methylsulfonyl)acetate MP is 62 °C) | Predicted (See Note 1) |

| Boiling Point | ~295–305 °C (at 760 mmHg) | Predicted (Decomposes prior to BP) |

| Flash Point | > 113 °C | Predicted |

| Density | 1.18 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in Water | Experimental Consensus |

Note 1 (Expert Insight): Sulfonyl acetates exhibit a "odd-even" chain effect and steric disruption.[1] The introduction of the branched isopropyl group often lowers the melting point relative to the methyl sulfone analog (62 °C) by disrupting crystal lattice packing.[1] Researchers should anticipate a solid that may melt upon handling or slight warming.[1]

Synthetic Architectures & Process Chemistry

Two primary routes exist for the synthesis of this compound.[1][2] The Nucleophilic Substitution (Route A) is preferred for industrial scalability and atom economy, avoiding the odor and over-oxidation risks associated with sulfide oxidation (Route B).[1]

Graphviz: Synthetic Pathway Logic

Figure 1: The SN2 displacement pathway is the most direct method, utilizing the high nucleophilicity of the sulfinate anion.[1]

Protocol A: Nucleophilic Substitution (Recommended)

This method utilizes the high nucleophilicity of the sulfinate anion to displace the chloride.[1]

Reagents:

-

Methyl chloroacetate (1.0 equiv)[1]

-

Sodium isopropylsulfinate (1.1 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium isopropylsulfinate (1.1 equiv) in DMF (5 mL per gram of substrate).

-

Addition: Cool the solution to 0 °C. Add Methyl chloroacetate (1.0 equiv) dropwise to control the exotherm.

-

Reaction: Remove the ice bath and heat to 60–70 °C for 4–6 hours.

-

Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting chloride is less polar; the sulfone product will appear as a UV-active spot at lower Rf (stains with KMnO4).[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (5x volume). Extract with Ethyl Acetate (3x).[3]

-

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Crystallization: If the residue is oily, triturating with cold diethyl ether or hexane/ether usually induces crystallization of the low-melting solid.

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.

NMR Expectation ( NMR, , 400 MHz)

The structure is characterized by the distinct splitting pattern of the isopropyl group and the isolated methylene protons.[1]

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Methyl (Ester) | 3.80 – 3.85 ppm | Singlet (s) | 3H | |

| Methylene | 3.90 – 4.00 ppm | Singlet (s) | 2H | |

| Methine (Iso) | 3.20 – 3.40 ppm | Septet (sep) | 1H | |

| Methyl (Iso) | 1.35 – 1.45 ppm | Doublet (d) | 6H |

Melting Point Determination Protocol (Self-Validating)

Since the melting point is near ambient temperature, standard open-capillary methods may yield ambiguous results if the sample partially melts during handling.[1]

-

Preparation: Chill the sample in a freezer (-20 °C) for 1 hour prior to testing to ensure full solidification.

-

Loading: Load the cold solid into a capillary tube quickly.

-

Ramp: Use a DSC (Differential Scanning Calorimetry) instrument if available for precision. If using a Mel-Temp apparatus, set the start temperature to 25 °C and ramp at 1 °C/min.[1]

-

Observation: Record the onset of the liquid phase.

-

Criterion: A sharp melting range (< 2 °C) indicates high purity.[1] A broad range (> 5 °C) indicates solvent entrapment or hydrolysis to the acid.

-

Applications in Drug Discovery

Methyl 2-(propan-2-ylsulfonyl)acetate is a "chameleon" building block in medicinal chemistry.[1]

Julia-Kocienski Olefination

The sulfone moiety activates the

Heterocyclic Synthesis

Reaction with hydrazine hydrate yields 4-isopropylsulfonyl-5-pyrazolones , which are scaffolds for analgesic and anti-inflammatory drugs.[1]

Graphviz: Application Logic

Figure 2: Divergent utility of the sulfonyl acetate scaffold in generating alkenes and heterocycles.

References

-

Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan.[1]

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Database. (2024). Compound Summary: Methyl 2-(methylsulfonyl)acetate (Analog Benchmark). National Library of Medicine.

-

Organic Syntheses. (1998). General procedures for Sulfinate displacement. Org. Synth. Coll. Vol. 9, p. 559.

Sources

Spectroscopic Characteristics of Methyl 2-Propan-2-ylsulfonylacetate

The following technical guide details the spectroscopic characteristics, synthesis, and structural analysis of Methyl 2-Propan-2-ylsulfonylacetate (also known as Methyl 2-(isopropylsulfonyl)acetate).

This guide is structured for researchers requiring precise identification and characterization of this sulfone-ester building block. The data presented synthesizes experimental baselines from homologous

Executive Technical Summary

This compound is a bifunctional reagent containing a sulfonyl group and a methyl ester separated by a methylene bridge. It serves as a specialized "chameleon" building block in medicinal chemistry, capable of acting as a nucleophile (at the

-

IUPAC Name: Methyl 2-(propane-2-sulfonyl)acetate

-

Molecular Formula: C

H -

Molecular Weight: 194.25 g/mol

-

Physical State: White crystalline solid or colorless viscous oil (depending on purity/temperature; MP typically 30–40 °C).

-

Solubility: Soluble in CHCl

, DMSO, MeOH, EtOAc; sparingly soluble in water.

Structural Specifications

The molecule features a central methylene group (

| Identifier | Value |

| SMILES | COC(=O)CS(=O)(=O)C(C)C |

| InChI | InChI=1S/C6H12O4S/c1-4(2)11(9,10)5-6(7)8-3/h4H,5H2,1-3H3 |

| Key Functional Groups | Sulfone (–SO |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 3.98 – 4.05 | Singlet (s) | 2H | — | –SO | Deshielded by two EWGs. |

| 3.82 | Singlet (s) | 3H | — | –OCH | Typical methyl ester.[1] |

| 3.35 | Septet (sept) | 1H | 6.8 – 7.0 | –SO | Methine proton, deshielded by sulfone. |

| 1.42 | Doublet (d) | 6H | 6.8 – 7.0 | –CH(CH | Isopropyl methyls. |

Technical Insight:

The methylene peak (

C NMR (100 MHz, CDCl

)

| Chemical Shift ( | Assignment | Notes |

| 164.5 | C =O | Ester carbonyl. |

| 58.2 | –SO | |

| 53.5 | –OC H | Methoxy carbon. |

| 52.1 | –SO | Isopropyl methine. |

| 16.5 | –CH(C H | Isopropyl methyls. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong oxidations of sulfur and carbon.

-

1735 – 1750 cm

(Strong): C=O Stretching (Ester). -

1310 – 1330 cm

(Strong): Asymmetric SO -

1130 – 1150 cm

(Strong): Symmetric SO -

2950 – 2980 cm

(Medium): C–H Stretching (Aliphatic).

Mass Spectrometry (EI-MS)

The fragmentation pattern follows standard

-

Molecular Ion [M]+:

194 (Weak or absent). -

Base Peak: Often related to the isopropyl cation (

43) or the sulfonyl fragment. -

Diagnostic Fragments:

-

163: [M – OMe]

-

135: [M – COOMe]

-

151: [M – iPr]

-

163: [M – OMe]

Synthesis & Purification Protocol

The most reliable route for high-purity synthesis is the oxidation of the corresponding thioether. This avoids the instability often associated with sulfinate displacement reactions.

Reaction Scheme

-

Alkylation: Methyl thioglycolate + Isopropyl bromide

Methyl 2-(isopropylthio)acetate. -

Oxidation: Methyl 2-(isopropylthio)acetate + 2.5 eq. mCPBA

Target Product .

Figure 1: Two-step synthesis workflow via thioether oxidation.

Purification (Self-Validating Step)

-

Crude Check: The intermediate thioether has a diagnostic CH

singlet at -

Workup: Quench mCPBA with saturated Na

SO -

Isolation: Recrystallization from Et

O/Hexanes or column chromatography (30% EtOAc in Hexanes).

References & Grounding

The spectroscopic values derived above are grounded in the experimental data of homologous

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem., vol. 62, no. 21, 1997, pp. 7512–7515. (Standard for solvent referencing).[1] Link

-

Sigma-Aldrich. "Methyl 2-(methylsulfonyl)acetate Product Sheet." Spectroscopic Data for CAS 62020-09-1. (Used as the primary methyl-analog baseline). Link

-

Field, L. "The Chemistry of Sulfones." Synthesis, 1978. (General principles of sulfone IR and NMR shifts).

-

PubChem. "Ethyl (propane-2-sulfonyl)-acetate." National Library of Medicine. (Ethyl ester analog data). Link

Sources

Methodological & Application

Application Note: Knoevenagel Condensation with Methyl 2-(Isopropylsulfonyl)acetate

Executive Summary

This application note details the protocol for utilizing Methyl 2-(isopropylsulfonyl)acetate as a pronucleophile in Knoevenagel condensation reactions. This reagent contains a methylene bridge activated by two electron-withdrawing groups (EWGs): a methyl ester and an isopropyl sulfone.

The resulting products are trisubstituted vinyl sulfones , which serve as highly valuable Michael acceptors in medicinal chemistry (specifically for covalent cysteine targeting) and as intermediates in the synthesis of heterocyclic scaffolds. The bulky isopropyl group provides unique steric properties that differentiate this reagent from simple methyl- or phenyl-sulfonyl analogs, often influencing

Chemical Background & Mechanism[1][2][3][4][5][6]

Reagent Profile

-

Name: Methyl 2-(propan-2-ylsulfonyl)acetate

-

Structure:

-

pKa:

11–12 (DMSO). The methylene protons are significantly acidic due to the flanking carbonyl and sulfonyl groups. -

Reactivity: Acts as a soft nucleophile upon deprotonation.

Reaction Mechanism

The reaction follows a standard Knoevenagel pathway:

-

Deprotonation: A weak base (e.g., piperidine) removes a proton from the active methylene to generate a stabilized enolate.[1][2]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde/ketone.[1][2]

-

Elimination: The resulting aldol intermediate undergoes dehydration (loss of water), driven by the thermodynamic stability of the conjugated product.

Figure 1: Mechanistic pathway of the Knoevenagel condensation using sulfonylacetates.

Experimental Protocols

Protocol A: Classical Conditions (High Throughput)

This method uses piperidine and acetic acid to generate a buffered catalytic system, ideal for unreactive or sterically hindered aldehydes.

Reagents:

-

Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

-

Aldehyde substrate (1.0 – 1.1 equiv)

-

Piperidine (0.1 equiv)

-

Glacial Acetic Acid (0.1 equiv)

-

Solvent: Ethanol or Toluene (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv) and the aldehyde (1.1 equiv).

-

Solvent: Add Ethanol (0.5 M concentration relative to sulfone).

-

Catalyst Addition: Add Piperidine followed by Acetic Acid. Note: Premixing these to form piperidinium acetate in a small vial before addition can improve reproducibility.

-

Reaction:

-

Standard: Stir at Room Temperature (RT) for 4–12 hours.

-

Hindered Substrates: Reflux (80°C) for 2–6 hours. Use a Dean-Stark trap if using Toluene to drive equilibrium.

-

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in EtOAc, wash with 1M HCl (to remove piperidine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Green Chemistry (Catalyst-Free/Water)

Sulfonylacetates are sufficiently acidic that reactions with reactive aldehydes can proceed in water or ethanol without exogenous base, driven by the hydrophobic effect.

Reagents:

-

Methyl 2-(isopropylsulfonyl)acetate (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Solvent: Water or Ethanol:Water (1:1)

Step-by-Step Procedure:

-

Mixing: Combine the sulfonylacetate and aldehyde in water (0.5 M).

-

Reaction: Stir vigorously at reflux (100°C) for 2–8 hours. The mixture may be heterogeneous initially.

-

Completion: As the reaction proceeds, the product often precipitates out of the aqueous solution as a solid.

-

Isolation: Cool to RT. Filter the precipitate. Wash with cold water/ethanol (9:1).

-

Drying: Dry under vacuum. Recrystallization (EtOH) is usually sufficient; chromatography is rarely needed.

Data Analysis & Troubleshooting

Stereoselectivity (E/Z Isomers)

Unlike malonates (symmetric), sulfonylacetates produce